molecular formula C8H5F4N3O B6327746 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole CAS No. 157590-70-0

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole

Cat. No. B6327746
CAS RN: 157590-70-0
M. Wt: 235.14 g/mol
InChI Key: LDCQHNSNPQLUSA-UHFFFAOYSA-N
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Description

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole (6-TFEBT) is a chemical compound belonging to the benzotriazole family. It is a useful reagent in organic synthesis due to its strong electron-withdrawing fluorine substituents. This compound has found numerous applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole has found numerous applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as heterocyclic compounds and polymers. In addition, it has been used as a catalyst for the synthesis of nanomaterials, such as carbon nanotubes and graphene. It has also been used as a ligand for the synthesis of metal complexes, which are useful for various catalytic applications. Furthermore, this compound has been used as a corrosion inhibitor for metals and alloys, and as a stabilizer for polymers.

Mechanism of Action

The electron-withdrawing fluorine substituents on 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole make it a strong electron-withdrawing reagent. This allows it to act as a Lewis acid and form complexes with Lewis bases. This is the basis of its catalytic activity and its ability to promote organic reactions. In addition, the fluorine substituents also make it a strong nucleophile, which allows it to form covalent bonds with electrophilic species, such as carbonyl compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic in cell culture studies. In addition, it has been found to have antioxidant activity, which could potentially be useful for medicinal applications. Furthermore, it has been found to be a potent inhibitor of the enzyme cytochrome P450 2D6, which could potentially be useful for drug discovery and development.

Advantages and Limitations for Lab Experiments

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole has several advantages for use in laboratory experiments. It is a stable and readily available reagent, and it is relatively inexpensive. In addition, it is a strong electron-withdrawing reagent and nucleophile, which makes it useful for a wide range of organic reactions. However, it also has several limitations. It is a strong acid, which can cause corrosion of metals and alloys. In addition, it is a strong oxidizing agent, which can cause oxidation of organic compounds.

Future Directions

There are several potential future directions for 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole. It could be further explored for its potential medicinal applications, such as its antioxidant activity and its ability to inhibit cytochrome P450 2D6. In addition, it could be further explored for its potential catalytic applications, such as its ability to promote organic reactions and its ability to form complexes with Lewis bases. Finally, it could be further explored for its potential applications in materials science, such as its ability to stabilize polymers and its ability to form nanomaterials.

Synthesis Methods

6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole can be synthesized from 1,2,3-benzotriazole and 1,1,2,2-tetrafluoroethanol (TFE) in a two-step reaction. In the first step, 1,2,3-benzotriazole is reacted with TFE in the presence of a base such as sodium carbonate. This reaction produces 1,1,2,2-tetrafluoroethoxybenzotriazole, which is then further reacted with a nucleophile, such as an alcohol or amine, to produce this compound. This method of synthesis is simple and efficient, and has been used to produce this compound in high yields.

properties

IUPAC Name

5-(1,1,2,2-tetrafluoroethoxy)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4N3O/c9-7(10)8(11,12)16-4-1-2-5-6(3-4)14-15-13-5/h1-3,7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCQHNSNPQLUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245602
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157590-70-0
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157590-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1,2,2-Tetrafluoroethoxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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